

An In-depth Technical Guide to 1-Benzhydrylazetidin-3-ol Hydrochloride Salt

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Compound of Interest

Compound Name: 1-Benzhydrylazetidin-3-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **1-Benzhydrylazetidin-3-ol** hydrochloride salt, a key intermediate in the synthesis of various pharmaceutical compounds. This document consolidates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis, and its role in further chemical transformations.

Core Properties and Data

1-Benzhydrylazetidin-3-ol hydrochloride is a white to off-white solid. Its chemical structure consists of an azetidine ring substituted with a benzhydryl group at the nitrogen atom and a hydroxyl group at the 3-position, neutralized with hydrochloric acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **1-Benzhydrylazetidin-3-ol** and its hydrochloride salt.

Property	Value	Source
Chemical Formula	C ₁₆ H ₁₈ ClNO	--INVALID-LINK--
Molecular Weight	275.77 g/mol	--INVALID-LINK--
Melting Point	172-174 °C	--INVALID-LINK--
Boiling Point (Predicted)	353.8±42.0 °C (for free base)	--INVALID-LINK--
Density (Predicted)	1.189±0.06 g/cm ³ (for free base)	--INVALID-LINK--
pKa (Predicted)	14.24±0.20 (for free base)	--INVALID-LINK--
Solubility	Slightly soluble in Chloroform and Methanol (for free base)	--INVALID-LINK--

Spectral Data

The spectral data is crucial for the identification and characterization of the compound.

Spectrum	Data	Source
¹ H-NMR (DMSO-d ₆)	δ 7.30-7.70 (10H, m, aryl-H), 5.85 (1H, s, CH), 5.80 (1H, d, OH), 4.46 (1H, m, CH), 3.70-4.20 (4H, m, CH ₂)	--INVALID-LINK--
Mass Spectrum (M+H ⁺)	m/z 275.7	--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the synthesis of **1-Benzhydrylazetidin-3-ol** and its subsequent conversion to the hydrochloride salt and other derivatives are presented below.

Synthesis of 1-Benzhydrylazetidin-3-ol (Free Base)

Method 1: From 1-(Diphenylmethylamino)-3-chloro-2-propanol

This protocol involves the intramolecular cyclization of an amino alcohol precursor.

- **Reaction Setup:** A solution of 1-(diphenylmethylamino)-3-chloro-2-propanol (276 g, 1 mol) is prepared in ethanol (2 L).
- **Base Addition:** The solution is cooled to 0 °C, and N,N-diisopropylethylamine (DIPEA) (129 g, 1 mol) is added slowly.
- **Cyclization:** The reaction mixture is heated to 90 °C and refluxed overnight.
- **Work-up:** Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.
- **Purification:** The crude product is purified by recrystallization from a solvent mixture of acetone and petroleum ether to yield **1-Benzhydrylazetidin-3-ol** (179 g, 75% yield).^[1]

Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride Salt

Method 1: From 1-Benzhydrylazetidin-3-ol

This is a straightforward acid-base reaction.

- **Reaction Setup:** **1-Benzhydrylazetidin-3-ol** (9.70 g) is suspended in a 4.5 M solution of hydrochloric acid in ethyl acetate (35 mL) at room temperature.
- **Reaction:** The mixture is stirred for 10 minutes.
- **Isolation:** The solvent is removed by evaporation to yield **1-Benzhydrylazetidin-3-ol** hydrochloride (12.0 g, 100% yield).

Method 2: One-Pot Synthesis from Benzhydrylamine and Epichlorohydrin

This method, detailed in a patent, describes a one-pot synthesis followed by purification.

- **Reaction Solution I Preparation:** Benzhydrylamine and epichlorohydrin are mixed in a 1:1 to 1:2 molar ratio (preferably 1:1.3) in an organic solvent (e.g., propyl carbinol) at 20-25 °C.
- **Reaction Solution II Preparation:** The resulting solution is allowed to react at 25-30 °C for 40-50 hours.

- **Cyclization and Salt Formation:** The reaction solution is then heated to 220-240 °C in a microreactor.
- **Purification:** The product is purified by cooling, crystallization, filtration, washing with ethyl acetate, and drying to obtain white crystals of **1-Benzhydrylazetidin-3-ol** hydrochloride with a purity of >99% and a yield of 74-77%.^[2]

Oxidation to 1-Benzhydrylazetidin-3-one

1-Benzhydrylazetidin-3-ol hydrochloride can be oxidized to the corresponding ketone.

- **Reaction Setup:** A mixture of **1-Benzhydrylazetidin-3-ol** hydrochloride (5.52 g) and triethylamine (27.9 ml) is prepared.
- **Oxidizing Agent Addition:** A solution of sulfur trioxide pyridine complex (19.7 g) in dimethylformamide (80 ml) is added dropwise.
- **Reaction:** The mixture is stirred at 50 °C for 30 minutes and then cooled to room temperature.
- **Work-up:** The reaction mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with brine.
- **Purification:** The product is purified by column chromatography on silica gel.^[3]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

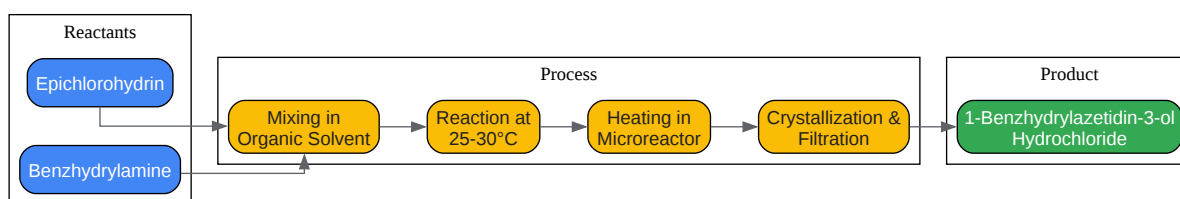
A reported HPLC method for purity analysis is as follows:

- **Instrument:** Agilent 1100
- **Column:** Gemini C18, 4.0 x 250 mm
- **Mobile Phase:** 0.1% TFA in H₂O : Acetonitrile = 70:30
- **Column Temperature:** 25 °C

- Flow Rate: 1 ml/min
- Retention Time: 5.4 min[2]

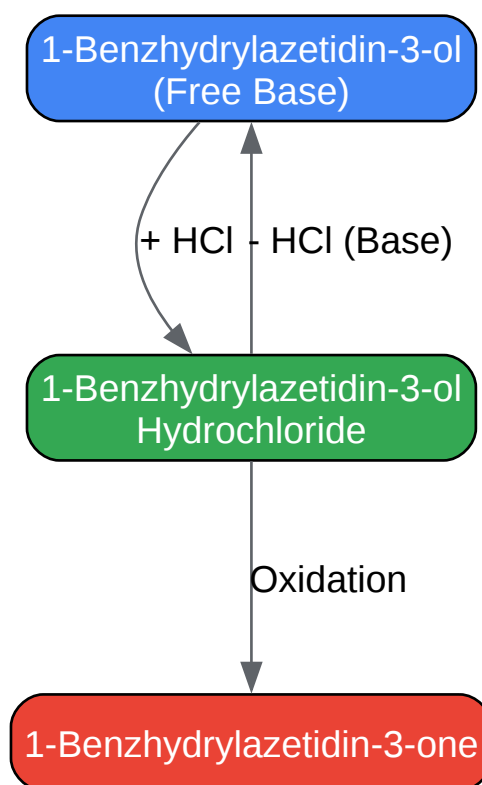
Visualizations

The following diagrams illustrate key transformations and relationships of **1-Benzhydrylazetidin-3-ol** hydrochloride.



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Caption: One-pot synthesis workflow for **1-Benzhydrylazetidin-3-ol** hydrochloride.



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Caption: Relationship between the free base, hydrochloride salt, and ketone derivative.



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Caption: Role as an intermediate in the synthesis of Azelnidipine.

Biological Significance

1-Benzhydrylazetidin-3-ol is a crucial intermediate in the synthesis of Azelnidipine, a dihydropyridine calcium channel blocker used for the treatment of hypertension.[4][5] Its role as a building block allows for the construction of the more complex azetidine-containing side chain of Azelnidipine. While the parent compound, 1-(Diphenylmethyl)-3-hydroxyazetidine, is mentioned to be used to identify inhibitors of CYP3A4, specific studies detailing its own

inhibitory activity are not prominent in the reviewed literature.[1] Therefore, its primary and well-documented significance in drug development is as a synthetic intermediate.

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